molecular formula C26H31ClN2O8S B1667246 Amlodipine besylate, (R)- CAS No. 828247-64-9

Amlodipine besylate, (R)-

Cat. No. B1667246
M. Wt: 567.1 g/mol
InChI Key: ZPBWCRDSRKPIDG-UNTBIKODSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amlodipine besylate, (R)- is a medication used to lower blood pressure and prevent chest pain.

Scientific Research Applications

Electrochemical Behavior and Determination in Biological Fluids

Amlodipine besylate's electrochemical behavior on a glassy carbon electrode was studied, revealing an oxidation process controlled by adsorption. This study optimized conditions for determining amlodipine besylate in biological fluids like urine and serum, proving useful for clinical drug monitoring (Gazy, 2004).

Quantitative Determination in Pharmaceutical Formulations

A reverse-phase high-performance liquid chromatography (RPHPLC) method was developed for assaying amlodipine besylate in various pharmaceutical formulations. This validated method offers accurate, precise, and reliable quantification for quality control (Hafez, 2014).

Method Validation for Tablet Assay

A method was validated for determining amlodipine content in tablets using ultraviolet spectrophotometry. This method is significant for pharmaceutical equivalence and dissolution profile studies of generic and similar drug products containing amlodipine besylate (Martinez et al., 2019).

Comparative Bioequivalence Studies

The pharmacokinetics of a new amlodipine formulation, amlodipine orotate, was compared to amlodipine besylate, revealing their bioequivalence. This study highlights the importance of understanding the pharmacokinetic properties of different amlodipine formulations (Kim et al., 2005).

Antioxidant Mechanism and Molecular Docking Studies

Quantum computational investigations on amlodipine besylate assessed its molecular structural properties, antioxidant properties, and interaction with Monoamine oxidase B. This provides insights into the potential therapeutic effects of amlodipine beyond its primary use (Hussan et al., 2019).

Formulation Development for Improved Dissolution Profile

Research focused on developing tablet formulations of S-(-)-amlodipine besylate for better hypertension management, aiming to reduce adverse effects associated with the racemic mixture of amlodipine. This study explored different formulation techniques to enhance drug dissolution and stability (Shaikh, 2016).

properties

CAS RN

828247-64-9

Product Name

Amlodipine besylate, (R)-

Molecular Formula

C26H31ClN2O8S

Molecular Weight

567.1 g/mol

IUPAC Name

benzenesulfonic acid;3-O-ethyl 5-O-methyl (4R)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/t17-;/m1./s1

InChI Key

ZPBWCRDSRKPIDG-UNTBIKODSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amlodipine besylate, (R)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amlodipine besylate, (R)-
Reactant of Route 2
Amlodipine besylate, (R)-
Reactant of Route 3
Amlodipine besylate, (R)-
Reactant of Route 4
Amlodipine besylate, (R)-
Reactant of Route 5
Amlodipine besylate, (R)-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Amlodipine besylate, (R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.